molecular formula C12H14O B8365833 6-Methoxy-1-methyl-1,2-dihydronaphthalene

6-Methoxy-1-methyl-1,2-dihydronaphthalene

Cat. No. B8365833
M. Wt: 174.24 g/mol
InChI Key: SLDLIRXFPLIFBN-UHFFFAOYSA-N
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Patent
US06794384B1

Procedure details

Tetrachloro-1,2-benzoquinone (3.6 g, 14.5 mmol) was added in one portion to a stirred solution of 6-methoxy-1-methyl-1,2-dihydronaphthalene (2.3 g, 13.2 mmol) in diethyl ether (20 ml). The reaction was concetrated down after 24h and purified by column chromatography using petroleum ether as eluent to gave the title compound as a white solid (1.2 g, 53%). 1H-NMR (250 MHz, CDCl3) 2.5 (s, 3H), 3.8 (s, 3H), 7.0-7.8 (m, 6H), 13C-NMR (250 MHz, CDCl3) 19.3, 55.2, 106.5, 118.1, 124.4, 125.2, 125.7, 126.2, 128.0, 134.2. 134.7, 157.3; Mass Spectrum (M+1) m/e=173.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
24h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
ClC1C(=O)C(=O)C(Cl)=C(Cl)C=1Cl.[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[CH:21]([CH3:25])[CH2:20][CH:19]=[CH:18]2>C(OCC)C>[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[C:21]([CH3:25])=[CH:20][CH:19]=[CH:18]2

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=C(C(=C(C(C1=O)=O)Cl)Cl)Cl
Name
Quantity
2.3 g
Type
reactant
Smiles
COC=1C=C2C=CCC(C2=CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
24h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC=C(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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